molecular formula C11H10O3 B188793 5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione CAS No. 2435-32-7

5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione

Cat. No. B188793
CAS RN: 2435-32-7
M. Wt: 190.19 g/mol
InChI Key: CDIVHOHRKOWDBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[2.2.2]octene ring system . The molecular weight is 190.1953 .

Scientific Research Applications

  • Structural Analysis and Chemical Properties : The compound has been a subject of structural analysis to understand its stereo- and regiochemistry, particularly in the context of cycloaddition adducts (Edwards, Lautens, & Lough, 1996).

  • Insecticidal Applications : Research into chlorinated analogues of related compounds has shown potential in developing insecticides, especially regarding their toxic effects on houseflies and inhibitory effects on certain brain receptors (Ozoe et al., 1993).

  • Antiviral Activities : Synthesized polycyclic N-amidoimides based on similar compounds have demonstrated notable antiviral activities, particularly against the Vaccinia virus. This suggests potential medicinal applications of these compounds (Selivanov et al., 2019).

  • Photochemical Applications : Studies have explored the photochemistry of related compounds, particularly in the context of photoproducts and photoaddition reactions. This contributes to understanding the behavior of these compounds under light exposure (Ngan et al., 1975).

  • Polycyclic Compound Synthesis : The compound has been used in the synthesis of polycyclic compounds, leveraging its structural properties in chemical reactions like Diels-Alder reactions (Zukerman-Schpector et al., 2001).

  • Carbotricyclization and Cycloaddition Processes : The compound's analogues have been used in carbonylative carbotricyclization and cycloaddition processes to create fused tricyclic products, offering innovative routes to functionalized polycyclic compounds (Bennacer et al., 2005).

properties

IUPAC Name

5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-8-6-4-1-2-5(3-4)7(6)9(13)11-10(8)14-11/h1-2,4-7,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVHOHRKOWDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C4C(C3=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947200
Record name 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione

CAS RN

2435-32-7
Record name NSC266035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione (14) (26.13 g, 150 mmol) in acetone (100 ml) was cooled to 0° C. on an ice-bath. To the solution was added saturated aqueous NaHCO3 (33 ml). To the mixture was added dropwise 34.5% aqueous hydrogen peroxide (142 ml) while keeping at 0° C. After the addition, the reaction mixture was stirred at 0° C. for 1 hr and then water (100 ml) was added. From the mixture solution, the product was extracted with diethyl ether (total 700 ml). The extract was washed with saturated aqueous NaCl and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to afford as the residue 4,5-epoxy-tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione (15) (28.06 g, 148 mmol, 98.35% yield) in light ID yellowish white crystals.
Quantity
26.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione
Reactant of Route 2
Reactant of Route 2
5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione
Reactant of Route 3
5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione
Reactant of Route 4
5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione
Reactant of Route 5
5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione
Reactant of Route 6
5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione

Citations

For This Compound
1
Citations
J Vannada, L Niehues, B König, G Mehta - Tetrahedron, 2013 - Elsevier
A synthesis of epoxyquinone natural product cytosporin D from the readily available Diels–Alder adduct of cyclopentadiene and 2-prenyl-p-benzoquinone, has been accomplished. This …
Number of citations: 9 www.sciencedirect.com

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